molecular formula C8H9NO2 B11924116 6-Methoxy-2,3-dihydrobenzo[d]oxazole

6-Methoxy-2,3-dihydrobenzo[d]oxazole

Cat. No.: B11924116
M. Wt: 151.16 g/mol
InChI Key: YUZRDDWRDBOLQT-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydrobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a methoxy group attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydrobenzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with methoxyacetaldehyde in the presence of an acid catalyst can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the laboratory synthesis methods. These processes are scaled up and often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydrobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: 6-Hydroxy-2,3-dihydrobenzo[d]oxazole.

    Reduction: 6-Methoxy-2,3-dihydrobenzo[d]oxazoline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methoxy-2,3-dihydrobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydrobenzo[d]oxazole involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3-dihydrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1,3-benzoxazole

InChI

InChI=1S/C8H9NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-4,9H,5H2,1H3

InChI Key

YUZRDDWRDBOLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCO2

Origin of Product

United States

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